molecular formula C11H11N5O3 B2560519 N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 307326-68-7

N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2560519
CAS No.: 307326-68-7
M. Wt: 261.241
InChI Key: FIZMGJPAYYHYMA-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine” is a complex organic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has a nitro group (-NO2), an amine group (-NH2), and a methoxy group (-OCH3) attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, amine, and methoxy groups would likely have significant effects on the molecule’s shape and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. The nitro group could potentially undergo reduction reactions, while the amine group might participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Antiviral Activity of Pyrimidine Derivatives

A study by Hocková et al. (2003) synthesized 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with different substituents at position 5, including benzyl and phenyl groups. These compounds exhibited marked inhibition against retroviruses in cell culture, highlighting their potential as antiviral agents. The specific derivatives showed pronounced antiretroviral activity comparable to reference drugs adefovir and tenofovir, without measurable toxicity at certain concentrations (Hocková et al., 2003).

Thermal Rearrangement of Methoxypyrimidines

Brown and Lee (1970) investigated the thermal rearrangement of 2(and 4)-methoxy-5-phenylpyrimidine and its derivatives, leading to the formation of N-methyl-2(or 4)-oxopyrimidines. This study provides insights into the reactivity and transformation of methoxypyrimidine compounds under thermal conditions, which could be relevant for the synthesis of new pyrimidine-based molecules (Brown & Lee, 1970).

Transformation into Pyrazoles

Biffin, Brown, and Porter (1968) described a unique transformation of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole using hydrazine, demonstrating a novel pathway for converting pyrimidines into pyrazoles. This reaction mechanism expands the chemistry of pyrimidines and pyrazoles, offering potential routes for the synthesis of new compounds with varied biological activities (Biffin, Brown, & Porter, 1968).

Electrochromic Behavior of Poly(amine−amide)s

Liou and Lin (2009) synthesized a new triphenylamine-containing aromatic diamine, which was then polymerized with various dicarboxylic acids to form novel polyamides. These polymers displayed high thermal stability and electrochromic behaviors, suggesting their potential application in electronic and optoelectronic devices (Liou & Lin, 2009).

Synthesis of Iminosugars

Soengas and Silva (2013) reported the preparation of sugar-derived 1,2-diamines via an indium-catalyzed aza-Henry-type reaction, leading to the synthesis of 6-amino-1,6-dideoxynojirimycin. This methodology showcases the application of pyrimidine derivatives in the synthesis of biologically relevant iminosugars, which are of interest in medicinal chemistry (Soengas & Silva, 2013).

Safety and Hazards

As with any chemical compound, handling “N-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine” would require appropriate safety precautions. This might include avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

Future Directions

The future research directions for this compound would depend on its potential applications. These could include further studies to better understand its synthesis, properties, and possible uses .

Biochemical Analysis

Biochemical Properties

N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair . The interaction between this compound and DHFR involves binding to the enzyme’s active site, thereby preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition can lead to disruptions in nucleotide synthesis and cell proliferation.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the mitochondrial apoptosis pathway and inhibiting the anti-apoptotic proteins . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G1 phase . These effects highlight the potential of this compound as a therapeutic agent for cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the binding of this compound to DHFR results in enzyme inhibition, which disrupts the folate metabolism pathway . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses. The ability of this compound to modulate multiple molecular targets underscores its potential as a versatile biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for consistent experimental results . Prolonged exposure to light or extreme temperatures can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and induce desired cellular responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by inhibiting key enzymes in pathways such as folate metabolism and nucleotide synthesis . The interaction of this compound with enzymes like DHFR and thymidylate synthase can lead to reduced levels of tetrahydrofolate and thymidine, respectively, impacting DNA synthesis and repair processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, such as organic anion transporters, and distributed to various cellular compartments . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and DNA, modulating gene expression. In the mitochondria, this compound can influence mitochondrial function and apoptosis pathways by interacting with mitochondrial proteins . The precise subcellular localization of this compound is essential for its biochemical and cellular effects.

Properties

IUPAC Name

4-N-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c1-19-8-4-2-7(3-5-8)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZMGJPAYYHYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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